(2E)-3-(4-ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-16-10-7-14(8-11-16)9-12-18(19)15-5-4-6-17(13-15)20-2/h4-13H,3H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBFQDVMWAEADR-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and alternative solvents can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
(2E)-3-(4-ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Methoxy vs. Ethoxy Substituents
Compound A : (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (from )
- Key Difference : The 4-methoxyphenyl group (Compound A) vs. 3-methoxyphenyl in the target compound.
- Impact : The 3-methoxy substitution in the target compound introduces steric hindrance and alters dipole moments, affecting crystal packing. Hirshfeld surface analysis shows weaker C–H···O interactions compared to Compound A due to reduced symmetry .
Compound B : (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ()
- Key Difference : Trimethoxy substitution at the β-position vs. single ethoxy in the target compound.
- Impact : Increased methoxy groups enhance π-π stacking but reduce solubility. The target compound’s ethoxy group provides moderate hydrophobicity, balancing solubility and intermolecular interactions .
Electron-Withdrawing vs. Electron-Donating Groups
Electronic and Optical Properties
HOMO-LUMO Energy Gaps
Analysis : The target compound’s higher HOMO-LUMO gap indicates lower chemical reactivity compared to bromochalcone (BBP) but greater stability than chlorinated analogues. The ethoxy group contributes to electron delocalization, enhancing NLO responses .
Nonlinear Optical (NLO) Performance
Antimicrobial Effects
- Compound E: (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one () Activity: Inhibits S. aureus (MIC: 8 µg/mL) via NorA efflux pump interference. Comparison: The target compound’s 3-methoxy group may reduce antibacterial potency compared to Compound E’s 2-hydroxyphenyl group, which facilitates hydrogen bonding with bacterial targets .
Antiviral Potential
Crystallographic and Supramolecular Features
Analysis : The target compound’s ethoxy group disrupts symmetry, leading to fewer hydrogen bonds than hydroxyl-containing analogues (e.g., ). Its packing efficiency is comparable to bromothiophene derivatives but less dense than trimethoxy-substituted chalcones .
Biological Activity
(2E)-3-(4-ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, a member of the chalcone family, is an organic compound characterized by its unique structure featuring two aromatic rings linked through an α,β-unsaturated carbonyl system. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chalcones are known for their diverse chemical reactivity, which is influenced by substituents on the phenyl rings. The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-ethoxybenzaldehyde and 3-methoxyacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction is generally carried out in ethanol or methanol under reflux conditions, followed by purification through recrystallization or column chromatography .
The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation, leading to its observed biological effects. Its α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to react with nucleophiles such as thiol groups in proteins .
Anticancer Effects
Recent studies have highlighted the potential anticancer properties of this chalcone derivative. In vitro evaluations have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The compound demonstrated IC50 values comparable to established anticancer agents, indicating its potency in inhibiting cancer cell growth .
Table 1: Antiproliferative Activity of this compound
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the activation of pro-inflammatory cytokines and enzymes .
Case Studies and Research Findings
A notable study focused on the structural activity relationship (SAR) of chalcone derivatives indicated that the presence of methoxy and ethoxy substituents enhances biological activity through improved solubility and interaction with biological targets. This study utilized various analogs to determine optimal substituents for enhanced efficacy against cancer cell lines .
Another research effort highlighted the compound's ability to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. This effect was confirmed through flow cytometry and confocal microscopy techniques .
Q & A
Q. What is the optimized synthetic route for (2E)-3-(4-ethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation:
Reactants : Mix equimolar amounts of 3-methoxy acetophenone and 4-ethoxy benzaldehyde in ethanol.
Catalyst : Add 20% KOH dropwise under stirring at room temperature.
Reaction Time : Stir for 4–6 hours until precipitation occurs.
Purification : Filter, wash with cold ethanol, and recrystallize using slow evaporation for X-ray-quality crystals .
-
Key Considerations : Monitor reaction progress via TLC. Use spectroscopic techniques (FT-IR, NMR) to confirm intermediate formation.
- Table 1: Synthesis Conditions from Analogous Chalcones
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
- Methodological Answer :
- XRD : Grow single crystals via slow evaporation (ethanol). Use a diffractometer (e.g., Bruker D8 Venture) to determine crystal packing and confirm the (2E)-configuration .
- FT-IR : Identify carbonyl (C=O) stretches (~1650 cm⁻¹) and methoxy/ethoxy C-O vibrations (~1250 cm⁻¹) .
- NMR : Confirm alkene geometry (E-configuration) via coupling constants (J = 12–16 Hz for trans protons) .
Q. How can reaction conditions be adjusted to improve yield or selectivity?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Catalyst Screening : Explore NaOH, piperidine, or microwave-assisted catalysis for faster kinetics.
- Temperature Control : Moderate heating (40–50°C) may reduce reaction time without side products .
Advanced Research Questions
Q. How do computational (DFT) studies validate experimental findings for this chalcone?
- Methodological Answer :
-
DFT Parameters : Use Gaussian 03/B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments. Compare with experimental UV-Vis and XRD data .
-
Key Metrics :
-
HOMO-LUMO Gap : Predicts chemical reactivity; lower gaps correlate with higher bioactivity.
-
Electron Density Maps : Validate molecular geometry against XRD-derived bond lengths/angles .
- Table 2: DFT vs. Experimental Data for Analogous Chalcones
| Property | DFT Value | Experimental Value | Deviation (%) | Reference |
|---|---|---|---|---|
| C=O Bond Length (Å) | 1.22 | 1.21 | 0.8 | |
| HOMO-LUMO Gap (eV) | 3.5 | 3.4 (UV-Vis) | 2.9 |
Q. What experimental design is recommended for evaluating antimicrobial activity?
- Methodological Answer :
- Assay Selection : Use agar well diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Include ciprofloxacin (positive) and DMSO (negative).
- Data Analysis : Calculate MIC/MBC values; use ANOVA to compare activity across substituent-modified analogs .
Q. How can structural modifications enhance bioactivity?
- Methodological Answer :
- SAR Strategy : Replace ethoxy/methoxy groups with electron-withdrawing (e.g., nitro) or bulky substituents.
- Screening : Synthesize analogs via Claisen-Schmidt and test against cancer cell lines (e.g., MCF-7) using MTT assays.
- Computational Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., E. coli DNA gyrase) .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
